Z-D-Tyrosine methyl ester
Overview
Description
Synthesis Analysis
The synthesis of Z-D-Tyrosine methyl ester involves several key steps, each critical for achieving the desired product with high purity and yield. One approach includes the direct transformation of the methyl esters of L-tyrosine into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing the compound's reactivity and versatility in organic synthesis (Penso et al., 2003).
Molecular Structure Analysis
The crystal structure of L-tyrosine methyl ester has been determined and compared to its related esters, revealing almost isostructural characteristics with the other esters. It crystallizes in the orthorhombic chiral space group, highlighting its solid-state properties crucial for drug delivery applications (Nicolaï et al., 2011).
Chemical Reactions and Properties
Z-D-Tyrosine methyl ester participates in various chemical reactions, including those involved in the synthesis of polymers and the development of fluorescent sensors. Its stability and reactivity under different conditions are pivotal for its use in these applications. For instance, it has been used to develop a sensitive fluorescent sensor for detecting methyl parathion, demonstrating its utility in environmental monitoring (Hou et al., 2015).
Scientific Research Applications
Peptide Synthesis
- Application : “Z-D-Tyrosine methyl ester” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.
Prodrug for L-Tyrosine
- Application : “L-Tyrosine methyl ester” is used as a prodrug for L-Tyrosine . Prodrugs are often designed for their behavior in solution, understanding their solid-state properties is the first step in mastering drug delivery .
- Method : The exact method of application would depend on the specific prodrug strategy, a transient modification of physicochemical properties through chemical derivatization .
- Results : Because L-Tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .
Enzyme-Catalyzed L-Tyrosine Derivatization
- Application : L-Tyrosine is a valuable compound widely used in the food, health care, and cosmetics industries . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
- Method : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .
- Results : The outcome of this application would be the successful synthesis of high-value chemicals from L-Tyrosine .
Tyrosine Bioconjugation
- Application : Tyrosine bioconjugation is an increasingly important field of research, with wide-ranging applications in areas such as therapeutics and biomaterials . “Z-D-Tyrosine methyl ester” can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .
- Method : The exact method of application would depend on the specific bioconjugation strategy .
- Results : The outcome of this application would be the successful synthesis of protein bioconjugates with multiple different modifications .
Antimicrobial Activities
- Application : “p-Hydroxycinnamoylamides (with DOPA, tyrosine methyl esters or with dopamine or tyramine)” showed inhibitory activities similar to hydroquinone and better one, even though, than p-coumaric acid, used as standard tyrosinase inhibitors .
- Method : The exact method of application would depend on the specific antimicrobial strategy .
- Results : The outcome of this application would be the successful synthesis of compounds with antimicrobial activities .
properties
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467786 | |
Record name | Z-D-Tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Tyrosine methyl ester | |
CAS RN |
124456-04-8 | |
Record name | Z-D-Tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.